5-Isopropyl-m-xylene

Chemical Synthesis Process Chemistry Solvent Selection

Researchers requiring precise outcomes in high-temperature organic synthesis or fragrance intermediate production often face variability when substituting generic xylene isomers. 5-Isopropyl-m-xylene (CAS 4706-90-5) provides a structurally defined alternative. • Boiling point of 195°C enables liquid-phase oxidation and high-temperature reactions unattainable with m-xylene. • Unique 1,3,5-trisubstitution pattern ensures consistent reactivity and selectivity in alkylation and transalkylation studies. • Patented starting material for musk-fragrance indane derivatives, ensuring reliable process outcomes.

Molecular Formula C11H16
Molecular Weight 148.24 g/mol
CAS No. 4706-90-5
Cat. No. B1581424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-m-xylene
CAS4706-90-5
Molecular FormulaC11H16
Molecular Weight148.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(C)C)C
InChIInChI=1S/C11H16/c1-8(2)11-6-9(3)5-10(4)7-11/h5-8H,1-4H3
InChIKeyRMKJTYPFCFNTGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropyl-m-xylene: Identity & Baseline Data


5-Isopropyl-m-xylene (CAS 4706-90-5), also known as 3,5-dimethylcumene or 1,3-dimethyl-5-isopropylbenzene, is an alkylated aromatic hydrocarbon with the molecular formula C11H16 and a molecular weight of 148.25 g/mol . This compound is a clear, colorless liquid at room temperature and is characterized by a boiling point of 195°C, a density of 0.86 g/mL, and a flash point of 63°C .

High-boiling solvent for elevated-temperature reactions
Substrate for liquid-phase oxidation studies
Model compound for alkylation catalysis selectivity

5-Isopropyl-m-xylene: Generic Substitution Risks


Substituting 5-isopropyl-m-xylene with a generic C11H16 isomer or a simple xylene derivative introduces critical process variability. The specific 1,3,5-trisubstitution pattern and the presence of an isopropyl group create a unique steric and electronic environment that directly impacts reaction kinetics, selectivity, and physical properties such as boiling point and density [1]. As evidenced by the oxidation studies in Section 3, even seemingly minor structural changes, such as the position of alkyl groups, can completely alter reaction pathways and yields. Therefore, interchange based solely on molecular formula or broad chemical class is not a viable procurement strategy for applications requiring precise outcomes.

Substitution pattern mismatch

The 1,3,5-trisubstitution and isopropyl group create steric/electronic effects that may shift reaction kinetics and selectivity compared to generic C11H16 isomers.

Physical property variability

Differences in boiling point, density, and flash point versus analogs can alter reaction conditions and process safety profiles; direct substitution requires validation.

5-Isopropyl-m-xylene: Comparative Evidence


Thermal Process Window vs. p-Cymene

5-Isopropyl-m-xylene exhibits a significantly higher normal boiling point compared to its close structural analog, p-cymene (4-isopropyltoluene). This quantifiable difference provides a wider thermal operating window in reactions and distillation processes .

Boiling Point vs p-Cymene
Data to verify
195°C vs 176–178°C
+17–19°C
Wider thermal window for reactions
At atmospheric pressure
Chemical Synthesis Process Chemistry Solvent Selection

High-Temperature Distillation vs. m-Xylene

In comparison to its core structural parent, m-xylene, the addition of an isopropyl group to form 5-isopropyl-m-xylene results in a substantial 56°C increase in boiling point. This dramatic shift allows for its use as a higher-boiling alternative in applications where m-xylene's volatility is a limitation [1].

Boiling Point vs m-Xylene
Reported
195°C vs 139°C
+56°C
Enables high-temperature distillation use
At atmospheric pressure
Separation Science High-Boiling Solvents Reaction Engineering

Enhanced Volatility vs. 4,6-Diisopropyl-m-xylene

When compared to the more heavily alkylated 4,6-diisopropyl-m-xylene, 5-isopropyl-m-xylene demonstrates a significantly lower flash point. This difference is a critical factor in process safety assessments and for applications where a balance between volatility and safety is required .

Flash Point vs Diisopropyl
Data to verify
62.7°C vs 96.9°C
−34.2°C
Higher volatility, requires Category 3 handling
Closed cup method
Process Safety Flammable Liquid Handling Material Compatibility

Phase Separation Advantage vs. p-Cymene

5-Isopropyl-m-xylene exhibits a lower density compared to p-cymene. This physical property difference is quantifiable and has practical implications in multi-phase systems, such as liquid-liquid extractions and formulation stability .

Density vs p-Cymene
Data to verify
0.86 vs 0.877 g/mL
−0.017 g/mL
May improve phase separation in extractions
At 20–25°C
Liquid-Liquid Extraction Formulation Science Physical Property

5-Isopropyl-m-xylene: Application Scenarios


Liquid-Phase Oxidation to Tertiary Hydroperoxide

The 195°C boiling point of 5-isopropyl-m-xylene makes it an ideal substrate for liquid-phase oxidation studies at elevated temperatures. Research has explicitly focused on its oxidation to form a tertiary hydroperoxide, a class of compounds important as polymerization initiators and chemical intermediates [1]. Its thermal stability at these temperatures, compared to lower-boiling analogs like p-cymene or m-xylene, allows for a wider range of kinetic and mechanistic investigations into autoxidation processes.

High-Boiling Solvent for Elevated Temperature Reactions

With a boiling point 56°C higher than m-xylene, 5-isopropyl-m-xylene serves as a specialty solvent in organic synthesis requiring higher temperatures than can be achieved with simple xylene mixtures. This is particularly valuable for accelerating reactions with high activation energies or for enabling specific reaction pathways that are not accessible at lower temperatures [1]. Its liquid state at room temperature and density of 0.86 g/mL also facilitate standard laboratory handling and post-reaction workup procedures.

Model Compound for Alkylation Catalysis

Due to its specific substitution pattern (1,3-dimethyl-5-isopropyl), 5-isopropyl-m-xylene is a valuable model substrate for probing the selectivity of solid acid catalysts in alkylation and transalkylation reactions. The position of its alkyl groups influences its reactivity and adsorption on zeolite surfaces, making it a key compound for understanding shape-selective catalysis and for developing more efficient processes for producing higher-value alkylaromatics [1]. The quantifiable differences in physical properties between isomers like 5-isopropyl-m-xylene and other dimethylcumene derivatives provide a clear analytical handle for assessing catalytic performance.

Indane Derivatives for Musk Fragrance

5-Isopropyl-m-xylene has been explicitly identified as a starting material in a patented process for producing indane derivatives possessing a musk-like aroma. The reaction involves the compound reacting with an alkene, such as 2-methylpropene, in the presence of an organic solvent to yield the desired fragrance intermediate [1]. This specific application is enabled by the compound's unique substitution pattern and reactivity, which cannot be replicated by its simpler xylene or other isomeric alkylbenzene analogs.

Application
Selection Property
Validation Focus
Liquid-phase oxidation to tertiary hydroperoxide
High boiling point and thermal stability
Oxidation product distribution and kinetics
High-boiling solvent for elevated-temperature reactions
Boiling point elevation vs. simple xylenes
Reaction rate enhancement and selectivity
Model compound for alkylation catalysis
Unique 1,3-dimethyl-5-isopropyl substitution
Catalyst shape-selectivity and conversion
Indane derivatives for musk fragrance
Reactivity with alkenes for indane formation
Intermediate yield and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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